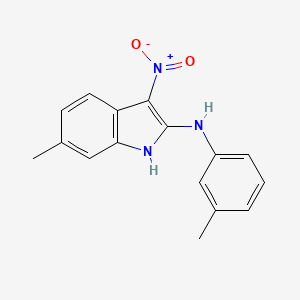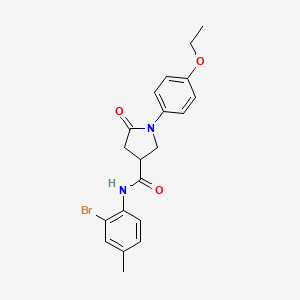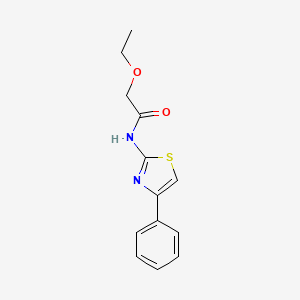![molecular formula C18H27FN4O2 B4089138 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane](/img/structure/B4089138.png)
1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane
Descripción general
Descripción
1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane, also known as AZD-1283, is a small molecule drug that has been developed for the treatment of thrombosis and other cardiovascular diseases. It is a potent and selective inhibitor of Factor XIa, a coagulation factor that plays a key role in the formation of blood clots.
Mecanismo De Acción
1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane is a selective and reversible inhibitor of Factor XIa, a serine protease that plays a key role in the intrinsic pathway of coagulation. By inhibiting Factor XIa, 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane reduces the formation of thrombin and fibrin, which are the main components of blood clots.
Biochemical and Physiological Effects:
In addition to its antithrombotic effects, 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane has been shown to have other biochemical and physiological effects. It has been shown to reduce platelet activation and aggregation, as well as inflammation and oxidative stress. In animal models of ischemia-reperfusion injury, 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane has been shown to reduce tissue damage and improve functional recovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane for lab experiments is its selectivity for Factor XIa, which allows for the specific study of this coagulation factor and its role in thrombosis. However, one limitation of 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for the development of 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane. One area of interest is the use of 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane in combination with other antithrombotic agents, such as antiplatelet drugs or anticoagulants. Another potential direction is the development of 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane as a topical agent for the prevention of thrombosis in surgical or catheterization procedures. Finally, the role of Factor XIa in other physiological processes, such as inflammation and angiogenesis, may also be explored using 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane as a tool.
Conclusion:
In conclusion, 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane is a promising small molecule drug for the treatment of thrombosis and other cardiovascular diseases. Its selective inhibition of Factor XIa and its antithrombotic effects make it a valuable tool for the study of coagulation and the development of new therapies. Further research is needed to fully explore the potential of 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane and its future applications.
Aplicaciones Científicas De Investigación
1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane has been extensively studied in preclinical models of thrombosis and hemostasis. It has been shown to effectively prevent thrombus formation in animal models of arterial and venous thrombosis, without causing excessive bleeding. In addition, 1-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]azepane has been shown to reduce thrombin generation and fibrin formation in human plasma, indicating its potential as a therapeutic agent for thrombotic disorders.
Propiedades
IUPAC Name |
1-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-2-20-9-11-22(12-10-20)16-14-17(18(23(24)25)13-15(16)19)21-7-5-3-4-6-8-21/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLXCIFUSRHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCCCCC3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-fluorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4089057.png)


![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4089081.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2-nitro-phenyl)-benzenesulfonamide](/img/structure/B4089089.png)
![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4089094.png)

![7-(3-bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089097.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B4089119.png)
![5-(4-fluorophenyl)-7-(2-furyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089131.png)
![N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4089150.png)
![2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4089156.png)
![2-(ethylsulfonyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B4089169.png)
![4,6-dimethyl-1-(1-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4089178.png)